molecular formula C14H16N2O3 B8559760 N-Acetyl-2-methyltryptophan CAS No. 60587-01-1

N-Acetyl-2-methyltryptophan

Cat. No. B8559760
CAS RN: 60587-01-1
M. Wt: 260.29 g/mol
InChI Key: VXPVVVOPIDJJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-2-methyltryptophan is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-2-methyltryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-2-methyltryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60587-01-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-acetamido-3-(2-methyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H16N2O3/c1-8-11(7-13(14(18)19)16-9(2)17)10-5-3-4-6-12(10)15-8/h3-6,13,15H,7H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

VXPVVVOPIDJJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nα -Acetyl-2-methyl-D,L-tryptophan [Y. Yabe et al. Chem. Pharm. Bull. 27(8) 1907-1911 (1979)] 1.3 g (5 mmol), was suspended in 50 ml of water and dissolved by adding concentrated ammonium hydroxide to a pH of 7.5. 5 mg of acylase (from porcine kidney, Sigma Grade III lyophilized) was added and the mixture kept at 40° C. for 24 hours. The insoluble material was separated by filtration and the filtrate was lyophilized to dryness. The residue was dissolved in the upper phase (10 ml) of n-BuOH-AcOH-H2O (16:1:20) and chromatographed on a 3.5 × 50 cm column of Sephadex G-25 (Pharmacia, Fluka) collecting 10 ml fractions. The less polar fractions (N° 16-25) were pooled to give mainly undigested Nα -acetyl-2-methyl-D-tryptophan which, without purification, was hydrolized under N2 with a solution of 1 g KOH in 25 ml of water at 100° F. for 24 hours. Acetic acid (2 ml) and water (10 ml) were added to the hot solution and placed in the refrigerator for 12 hours. The crude resulting 2-methyl-D-tryptophan was filtered, washed and dried and recrystallized from hot water (charcoal) to yield the title compound, m.p. 244°-246°, [α]D20 +18.6, [c0.26(H2O)].
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1.3 g
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reactant
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[Compound]
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III
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50 mL
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